molecular formula C15H14ClNO4 B1627211 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-55-4

7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No. B1627211
M. Wt: 307.73 g/mol
InChI Key: JQWWQBNHGCCJHZ-UHFFFAOYSA-N
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Description

7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the empirical formula C15H14ClNO4 . It is a solid substance and is considered a useful research chemical .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester can be represented by the SMILES string CCOC(=O)c1cc2ccc(Cl)cc2nc1C(=O)OCC . This string represents the connectivity and orientation of atoms in the molecule.

Scientific Research Applications

Application 1: Antibacterial and Antioxidant Activities

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound has been used as a scaffold to develop bioactive molecules with potential antibacterial and antioxidant activities .
  • Methods of Application : The compound was synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
  • Results or Outcomes : The synthesized compounds were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Some compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .

Application 2: Antimalarial Activities

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The compound has been used in the synthesis of new 7-chloroquinoline derivatives with potential antimalarial activities .
  • Methods of Application : The compound was synthesized using ultrasound irradiation .
  • Results or Outcomes : All the synthesized compounds showed moderate antimalarial activity with IC50 <100 μM, six of them showed high antimalarial activity .

Safety And Hazards

This compound is classified as dangerous, with a hazard statement indicating it causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection .

properties

IUPAC Name

diethyl 7-chloroquinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c1-3-20-14(18)11-7-9-5-6-10(16)8-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWWQBNHGCCJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588877
Record name Diethyl 7-chloroquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

CAS RN

892874-55-4
Record name Diethyl 7-chloroquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892874-55-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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